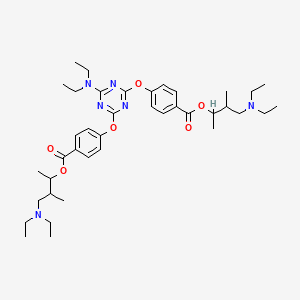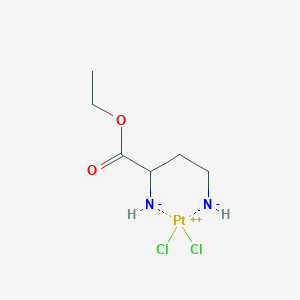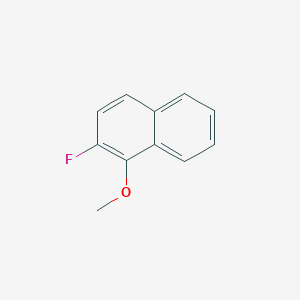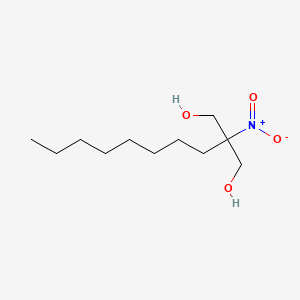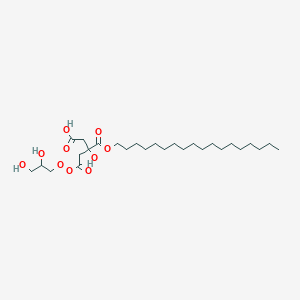
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid;propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is a complex compound that combines the properties of three distinct chemical entities. This compound is known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. The combination of these three components results in a molecule with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves the esterification of 3-(Carboxymethyl)-3-hydroxypentanedioic acid with octadecanoic acid and propane-1,2,3-triol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and microbial growth.
類似化合物との比較
Similar Compounds
Glyceryl Stearate Citrate: Similar in structure but differs in the specific ester linkages and functional groups.
Glyceryl Monostearate: Contains only one stearic acid moiety and lacks the carboxymethyl and hydroxypentanedioic acid components.
Uniqueness
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is unique due to its combination of three distinct chemical entities, resulting in a compound with diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in multiple scientific fields highlight its versatility and importance .
特性
分子式 |
C27H50O10 |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
5-(2,3-dihydroxypropylperoxy)-3-hydroxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H50O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-26(33)27(34,19-24(30)31)20-25(32)37-36-22-23(29)21-28/h23,28-29,34H,2-22H2,1H3,(H,30,31) |
InChIキー |
WVZSCNYEWYRJJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)(CC(=O)OOCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


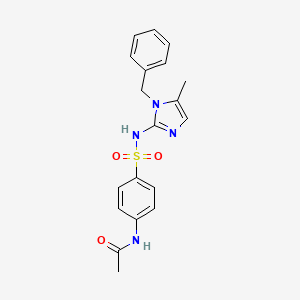
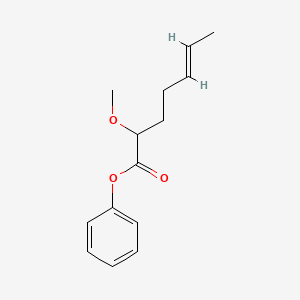
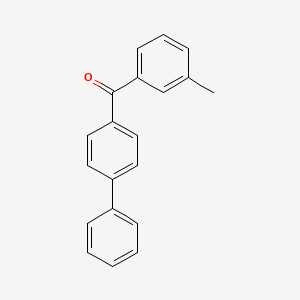

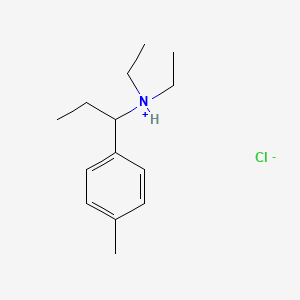




![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
